Isatin-5-sulfonic acid sodium salt dihydrate
Overview
Description
Isatin-5-sulfonic acid sodium salt dihydrate is a chemical compound with the molecular formula C8H4NNaO5S·2H2O . It has been suggested that this compound can be used to treat cancer .
Molecular Structure Analysis
The molecular weight of Isatin-5-sulfonic acid sodium salt dihydrate is 285.21 g/mol . The empirical formula is C8H4NNaO5S·2H2O .Physical And Chemical Properties Analysis
Isatin-5-sulfonic acid sodium salt dihydrate is a solid compound . Its melting point is reported to be greater than 300 °C . The compound’s composition includes carbon content (33.0-34.4%), sulfur (11.0-11.5%), and water (6-13%) .Scientific Research Applications
Coordination Polymers and Network Formation
Isatin-5-sulfonic acid sodium salt dihydrate is utilized in the formation of coordination polymers. For instance, it forms one-dimensional coordination polymers extending along the c-axis, linking pairs of sodium cations with Na—O bonds to both carbonyl and sulfonate oxygen atoms. These chains further link into a three-dimensional network with various interactions including hydrogen bonds and π–π interactions, indicating potential utility in material science and nanotechnology (Mills-Robles et al., 2017).
Polymer Electrolyte Membrane Fuel Cells
In the field of renewable energy, specifically in polymer electrolyte membrane fuel cells (PEMFC), isatin-5-sulfonic acid sodium salt dihydrate has been used in the synthesis of sulfonated polymers. These polymers demonstrate high molecular weight and significant ion exchange capacity, beneficial for creating tough membranes with high proton conductivity and low water swelling, which are essential properties for efficient fuel cells (Lee et al., 2015).
Greener Chemical Synthesis
The compound has been employed in greener chemical synthesis methods, such as microwave-assisted deprotection of ketal of isatin, using environmentally friendly catalysts and solvents. This method showcases the potential of isatin-5-sulfonic acid sodium salt dihydrate in sustainable chemistry practices (Barbosa et al., 2022).
Wastewater Remediation
Isatin-5-sulfonic acid sodium salt dihydrate is instrumental in the electrochemical degradation of dyes like indigo carmine, offering a promising approach for wastewater remediation. This method is environmentally friendly and effectively removes contaminants from water (Ammar et al., 2006).
Corrosion Inhibition
The compound shows potential as a corrosion inhibitor. For example, salycilidene isatin hydrazine sodium sulfonate, derived from isatin-5-sulfonic acid, demonstrates significant inhibition of carbon steel corrosion in acidic environments. This can be crucial in industries where corrosion resistance is vital (El-Lateef, 2020).
Safety And Hazards
Isatin-5-sulfonic acid sodium salt dihydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFLTFHMZZJFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679583 | |
Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isatin-5-sulfonic acid sodium salt dihydrate | |
CAS RN |
207399-16-4, 652154-08-0 | |
Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isatin-5-sulfonic acid sodium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 207399-16-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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